molecular formula C10H8F3NO3S B2449176 methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate CAS No. 672949-73-4

methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate

Cat. No. B2449176
M. Wt: 279.23
InChI Key: HDABUFKRZWXZQN-DUXPYHPUSA-N
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Description

“Methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate” is a chemical compound with the CAS Number: 672949-73-4. It has a molecular weight of 279.24 . The compound is solid in its physical form .

Scientific Research Applications

Cyclization Mechanisms and Derivatives Formation

  • Cyclization Reactions : Research by Hajjem, Khoud, and Baccar (2010) examined how methyl 3-amino-2-thiophene carboxylate reacts with orthoesters, yielding thieno-pyrimidinones through cyclization. This study helps in understanding the mechanism of cyclization and the activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

Synthesis of Novel Compounds

  • Synthesis of Triazines : Krinochkin et al. (2021) synthesized methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates through a solvent-free reaction. This process involved nucleophilic substitution and resulted in novel compounds (Krinochkin et al., 2021).
  • Mass Spectral Analysis : Klyba et al. (2019) conducted mass spectral analysis of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates. The study explored electron impact and chemical ionization, contributing to the understanding of molecular fragmentation (Klyba et al., 2019).

Structural Studies and Characterization

  • Crystal Structure Analysis : Vasu et al. (2004) analyzed the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, providing insights into its molecular conformation and intramolecular interactions (Vasu et al., 2004).

Chemical Transformations

  • Alkyl Ethers Synthesis : Corral and Lissavetzky (1984) discovered a route to synthesize dialkoxy ethers of thiophene-2-carboxylic acids, which are derivatives of methyl 3-hydroxythiophene-2-carboxylate. This method opens up new possibilities for creating a variety of chemical compounds (Corral & Lissavetzky, 1984).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3S/c1-17-9(16)8-6(3-5-18-8)14-4-2-7(15)10(11,12)13/h2-5,14H,1H3/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDABUFKRZWXZQN-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC=CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CS1)N/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate

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